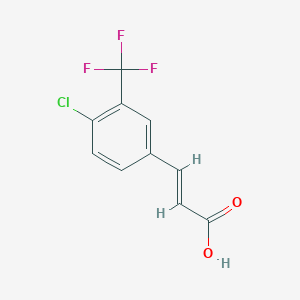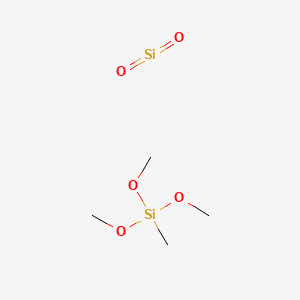
dioxosilane;trimethoxy(methyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxosilane;trimethoxy(methyl)silane is an organosilicon compound with the molecular formula C4H12O5Si2. It is a colorless, free-flowing liquid that is primarily used as a crosslinker in the preparation of polysiloxane polymers . This compound is known for its ability to undergo hydrolysis and condensation reactions, making it valuable in various industrial applications .
準備方法
Dioxosilane;trimethoxy(methyl)silane is typically synthesized from methyltrichlorosilane and methanol. The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ] This reaction is an example of alcoholysis of alkylchlorosilanes, which usually proceeds via an S_N2 mechanism . Industrial production methods often involve similar processes, with careful control of reaction conditions to ensure high yield and purity .
化学反応の分析
Dioxosilane;trimethoxy(methyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: This compound hydrolyzes in the presence of water, forming silanols and methanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxane polymers.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, bases, and various nucleophiles. The major products formed from these reactions are silanols, methanol, and polysiloxane polymers .
科学的研究の応用
Dioxosilane;trimethoxy(methyl)silane has a wide range of scientific research applications:
作用機序
The primary mechanism by which dioxosilane;trimethoxy(methyl)silane exerts its effects is through hydrolysis and condensation reactions. Upon exposure to water, it hydrolyzes to form silanols and methanol. The silanols can then condense to form siloxane bonds, leading to the formation of polysiloxane networks . These reactions are crucial for its role as a crosslinker and surface treatment agent .
類似化合物との比較
Dioxosilane;trimethoxy(methyl)silane can be compared to other similar compounds such as:
Trimethoxysilane: This compound also contains hydrolyzable siloxane bonds and is used in similar applications, but it lacks the methyl group present in this compound.
Octadecyltrimethoxysilane: This compound has a longer alkyl chain, making it more hydrophobic and suitable for different surface treatments.
The uniqueness of this compound lies in its balance of reactivity and stability, making it versatile for various applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
68584-81-6 |
|---|---|
分子式 |
C4H12O3Si |
分子量 |
136.22 g/mol |
IUPAC名 |
dioxosilane;trimethoxy(methyl)silane |
InChI |
InChI=1S/C4H12O3Si.O2Si/c1-5-8(4,6-2)7-3;1-3-2/h1-4H3; |
InChIキー |
BFXIKLCIZHOAAZ-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(OC)OC.O=[Si]=O |
正規SMILES |
CO[Si](C)(OC)OC |
沸点 |
102.5 °C |
物理的記述 |
Liquid; WetSolid, Liquid |
関連するCAS |
25498-03-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



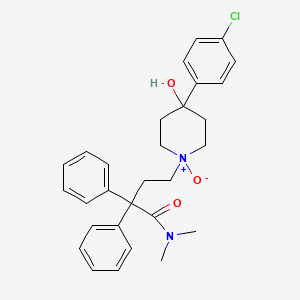




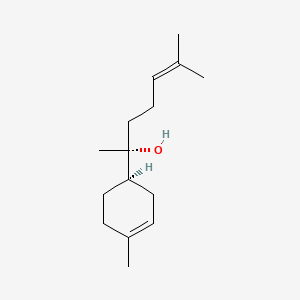


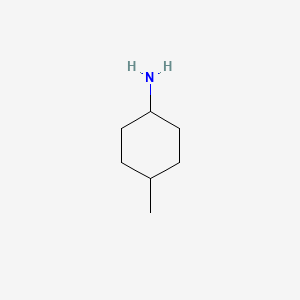
![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3415581.png)


